![molecular formula C22H22BrNO4 B2552268 1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1797890-71-1](/img/structure/B2552268.png)

1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

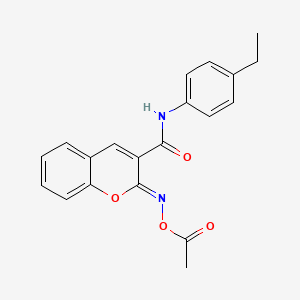

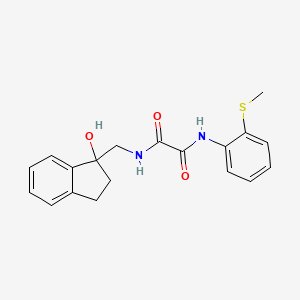

The compound "1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one" is a spiro compound, which is a type of bicyclic organic compound that includes two rings joined by one common atom. The structure of this compound suggests it may have interesting chemical and biological properties, potentially useful in pharmacological applications.

Synthesis Analysis

The synthesis of spiro compounds related to the one typically involves multi-step reactions that may include Wittig reactions, bromine/lithium exchange, cyclization, and nucleophilic substitution reactions. For example, the synthesis of similar spiro[benzofuran-piperidine] compounds has been achieved through reactions involving key intermediates such as bromoacetals and piperidin-4-one derivatives . The overall yields of these syntheses can vary, but the process is often designed to allow for further functionalization of the spiro scaffold .

Molecular Structure Analysis

Spiro compounds like the one described often have a complex molecular structure that can influence their binding affinity to biological targets. The presence of a bromo-methoxyphenyl group suggests potential for interactions with biological receptors, as seen in related compounds where substituents on the benzofuran and piperidine rings have been shown to affect affinity for sigma receptors .

Chemical Reactions Analysis

The chemical reactivity of spiro compounds can be influenced by the substituents on the rings. For instance, the presence of a bromo group can facilitate further reactions, such as cross-coupling, to introduce additional functional groups. The methoxy group may also participate in reactions, potentially affecting the electron density and reactivity of the benzofuran ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related spiro compounds have been shown to possess properties that make them suitable for biological applications. These properties include good solubility, stability, and the potential for high affinity to biological targets . The bromo and methoxy groups in the compound may also influence its lipophilicity, which is an important factor in drug design.

Wissenschaftliche Forschungsanwendungen

Novel Spiropiperidines as Potent Sigma-Receptor Ligands

A series of spiropiperidines, including compounds structurally related to 1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one, have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors. The research demonstrates the significance of specific substituents for enhancing σ1-receptor affinity, indicating potential applications in the development of selective σ-receptor ligands. These compounds show promise for the study and treatment of various neurological and psychiatric disorders due to their interaction with σ-receptors, which are implicated in the modulation of several neurotransmitter systems (Maier & Wünsch, 2002; Maier & Wünsch, 2002).

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis and SAR studies of various 1'-benzylspiro[2-benzoxepine-1,4'-piperidines] have been conducted, providing insights into the molecular framework necessary for high σ1-receptor affinity. These studies contribute to the understanding of how different chemical modifications can influence receptor binding and selectivity, offering pathways for the design of novel therapeutic agents targeting σ-receptors (Maier & Wünsch, 2003).

Pharmacological Evaluation and Metabolic Stability

Comprehensive pharmacological evaluation and metabolic stability studies have been performed on spiropiperidine derivatives. These studies assess the compounds' receptor binding affinities, selectivity profiles, potential analgesic activities, and metabolic pathways. Such evaluations are crucial for identifying candidates with favorable pharmacokinetic and pharmacodynamic properties for further development as diagnostic or therapeutic tools (Grosse Maestrup et al., 2009).

Discovery and Development of Histone Deacetylase (HDAC) Inhibitors

Spiropiperidine-based hydroxamic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. These compounds demonstrate the ability to inhibit HDAC activity and exhibit antiproliferative effects on tumor cell lines. This research highlights the potential of spiropiperidine derivatives in cancer therapy, emphasizing their role in modulating epigenetic targets (Varasi et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO4/c1-27-19-9-7-15(13-18(19)23)8-10-20(25)24-12-4-11-22(14-24)17-6-3-2-5-16(17)21(26)28-22/h2-3,5-7,9,13H,4,8,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSDSIGLDNJGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)

![2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2552195.png)

![2-(3,5-difluorobenzyl)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2552197.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)

![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)

![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)

![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)